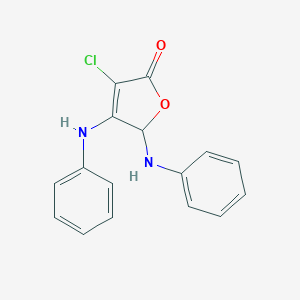![molecular formula C16H15BrN2O3 B259088 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide, also known as BAY 43-9006, is a potent inhibitor of several protein kinases. It was first synthesized by Bayer Pharmaceuticals in 1999 and has since been extensively studied for its potential applications in cancer treatment.
作用機序
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 inhibits several protein kinases by binding to the ATP-binding site of the kinase domain. It has been shown to inhibit RAF kinase by binding to the ATP-binding site and preventing the activation of the MAPK/ERK signaling pathway. 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 also inhibits VEGFR-2 and PDGFR-β by preventing the activation of the downstream signaling pathways that are involved in angiogenesis.
Biochemical and Physiological Effects:
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit tumor growth and angiogenesis in preclinical models of cancer. 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has been shown to have anti-inflammatory effects by inhibiting the production of cytokines that are involved in the inflammatory response.
実験室実験の利点と制限
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has several advantages for lab experiments. It is a potent inhibitor of several protein kinases, making it a useful tool for studying the role of these kinases in cancer and other diseases. 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 is also relatively easy to synthesize, making it readily available for use in lab experiments. However, 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. In addition, 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006. One potential direction is the development of new analogs of 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 with improved potency and selectivity for specific kinases. Another direction is the investigation of the role of 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the use of 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 in the treatment of other diseases, such as inflammatory disorders, may also be explored. Finally, the development of new methods for the delivery of 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 to tumors and other disease sites may also be an area of future research.
合成法
The synthesis of 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 involves several steps, starting from 4-bromo-3-methylphenol. The first step is the protection of the phenolic hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the bromination of the aromatic ring with N-bromosuccinimide (NBS) to obtain 4-bromo-3-methylphenyl TBDMS ether. The next step involves the acylation of the protected phenol with 4-(dimethylamino)pyridine (DMAP) and acetyl chloride to obtain 4-bromo-3-methylphenyl TBDMS ether acetate. The final step is the deprotection of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) and the coupling of the resulting phenol with 4-aminobenzoyl chloride to obtain 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006.
科学的研究の応用
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit several protein kinases, including RAF kinase, which plays a crucial role in the MAPK/ERK signaling pathway that is often dysregulated in cancer cells. 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 has also been shown to inhibit VEGFR-2 and PDGFR-β, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors. Inhibition of these kinases by 4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide 43-9006 can lead to the inhibition of tumor growth and angiogenesis.
特性
製品名 |
4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide |
|---|---|
分子式 |
C16H15BrN2O3 |
分子量 |
363.21 g/mol |
IUPAC名 |
4-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-10-8-13(6-7-14(10)17)22-9-15(20)19-12-4-2-11(3-5-12)16(18)21/h2-8H,9H2,1H3,(H2,18,21)(H,19,20) |
InChIキー |
ZYERMKXMKAKYGV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)Br |
正規SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)



![3-[5-(2-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B259019.png)
![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)
![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)

![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)